1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone
Overview
Description
“1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone” is a chemical compound . It is also known by other names such as Acetophenone, 2’,4’,6’-trihydroxy-; Acetophloroglucine; Acetylphloroglucinol; Phloroacetophenone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, genistein has been synthesized from 2,4,6-trihydroxyphenyl ethanone via protection of two hydroxyl substituent in triol as methoxymethyl ester . Another study reported the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H8O4 . The 3D structure of this compound can be viewed using specific software .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 168.1467 . More detailed physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been synthesized through various methods, including efficient and convenient synthetic sequences involving methylation, Friedel-Crafts acylation, demethylation, and geranylation steps, as demonstrated in the synthesis of biologically active phenyl compounds (Mzozoyana & van Heerden, 2017).
It shows unique photophysical properties, including measurements of quantum yields of triplet excited states and singlet oxygen generation, indicating its potential in photochemotherapeutic applications (Ramaiah et al., 1997).
Antioxidant and Inhibitory Effects
This compound and its derivatives have shown significant antioxidant properties, outperforming standard antioxidant compounds in various assays. Their potential as effective antioxidants stems from their structure, featuring multiple phenolic rings and hydroxyl groups (Çetinkaya et al., 2012).
In addition to their antioxidant capacity, these compounds have demonstrated inhibitory effects on metalloenzyme human carbonic anhydrase isozymes, suggesting a potential application in the treatment of diseases related to these enzymes (Nar et al., 2013).
Potential in Medical Applications
Derivatives of this compound have been explored as bioisosteres of known inhibitors, exhibiting potent in vitro inhibitory activities and showing promise as leads for further drug development (Nicolaou et al., 2004).
Novel pyrazole derivatives of this compound have demonstrated good anti-inflammatory activity, pointing towards their potential use in treating inflammation-related conditions (Arunkumar et al., 2009).
Mechanism of Action
Target of Action
It is known that similar compounds, such as genistein, have potential beneficial effects on human grave diseases, such as cancer .
Mode of Action
It’s worth noting that genistein, a similar compound, has been shown to have potential for apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects .
Biochemical Pathways
Related compounds like genistein have been shown to affect various cellular targets in cancer models .
Pharmacokinetics
It’s worth noting that similar compounds, such as genistein, have been synthesized from 2,4,6-trihydroxyphenyl ethanone .
Result of Action
Similar compounds, such as genistein, have been shown to have potential beneficial effects on human grave diseases, such as cancer .
Biochemical Analysis
Biochemical Properties
1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed and further explored in future studies.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-2-4-10(5-3-9)6-12(17)15-13(18)7-11(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEDFHVZITYAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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